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molecular formula C7H14N2O B2758452 3,3,4-Trimethylpiperazin-2-one CAS No. 86290-99-5

3,3,4-Trimethylpiperazin-2-one

Cat. No. B2758452
M. Wt: 142.202
InChI Key: UUYMYRKAVSCKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767683B2

Procedure details

3,3-dimethylpiperazin-2-one (50 grams) is suspended in 1,2-dimethoxyethane (DME) (150 ml) and potassium carbonate (70 grams) is added. Methyl iodide (66.4 grams) is added during half an hour, while the mixture is cooled slightly, allowing the temperature to reach 50° C. The mixture is stirred 9 hours at an oil bath at 40-45° C., and a sample is withdrawn for NMR, which indicates, that there is still 8% starting material left (signal at 2.8 ppm). More methyl iodide is added (4.6 grams), and the mixture is stirred for another 2½ hour at 40° C., and a new NMR sample shows full conversion. The mixture is filtered, and the filter cake is washed with DME. The filtrate is evaporated to dryness giving 41 grams of the title compound. NMR complies with the structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
66.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[C:10](=O)([O-])[O-].[K+].[K+].CI>COCCOC>[CH3:1][C:2]1([CH3:9])[N:7]([CH3:10])[CH2:6][CH2:5][NH:4][C:3]1=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1(C(NCCN1)=O)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
66.4 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 9 hours at an oil bath at 40-45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled slightly
CUSTOM
Type
CUSTOM
Details
to reach 50° C
CUSTOM
Type
CUSTOM
Details
a sample is withdrawn for NMR, which
WAIT
Type
WAIT
Details
left (signal at 2.8 ppm)
ADDITION
Type
ADDITION
Details
More methyl iodide is added (4.6 grams)
STIRRING
Type
STIRRING
Details
the mixture is stirred for another 2½ hour at 40° C.
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filter cake is washed with DME
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC1(C(NCCN1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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